N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of methoxy groups can make the compound susceptible to oxidation under certain conditions.
Reduction: The compound can undergo reduction reactions, particularly at the chloro and trifluoromethyl groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other similar compounds, N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-tert-butyl-3,5-dichloro-benzamide
- Trifluoromethylated pyrazolo[1,5-a]pyrimidines These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties.
Properties
Molecular Formula |
C20H20ClF3N4O3 |
---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
N-tert-butyl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H20ClF3N4O3/c1-19(2,3)26-18(29)16-15(21)17-25-11(9-14(20(22,23)24)28(17)27-16)10-6-7-12(30-4)13(8-10)31-5/h6-9H,1-5H3,(H,26,29) |
InChI Key |
AKKSSRWUBCCWCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC(=C(C=C3)OC)OC)C(F)(F)F |
Origin of Product |
United States |
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